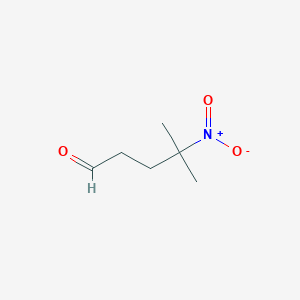
4-甲基-4-硝基戊醛
描述
4-Methyl-4-nitrovaleraldehyde, also known as 4-Methyl-4-Nitropentanal, is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is typically stored at temperatures between 2-8°C . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 4-Methyl-4-nitrovaleraldehyde is 1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.
Physical And Chemical Properties Analysis
4-Methyl-4-nitrovaleraldehyde is a liquid at 20°C . It should be stored under inert gas due to its air sensitivity .
科学研究应用
对映选择性合成
4-甲基-4-硝基戊醛在对映选择性合成中具有应用。它可作为各种化学反应中的前体或中间体。例如,它用于甲基-4-硝基丁酸酯与醛的高度对映选择性Henry加成反应,该反应由Cu(II)-氨基吡啶复合物催化。这个过程产生具有多个官能团的产物,为进一步化学转化提供了多功能手性构建块,可转化为非消旋手性γ-内酯、5-羟基-5-取代戊二酸衍生物和δ-内酯 (Blay, Hernandez‐Olmos, & Pedro, 2010)。
立体三元合成
这种化合物还在β-支链反,反-二丙二酸酯立体三元合成中起着重要作用。为了解决有机合成中的历史性挑战,研究人员开发了合成这些立体三元的高对映选择性方法,利用了4-甲基-4-硝基戊醛衍生物 (Chen & Roush, 2012)。
空气氧化降解研究
在环境科学中,研究表明特定细菌菌株可以通过空气氧化降解相关化合物,如N-甲基-4-硝基苯胺。这些研究对于了解与4-甲基-4-硝基戊醛结构相关的硝基芳香化合物的环境影响和生物降解途径至关重要 (Khan, Vyas, Pal, & Cameotra, 2013)。
还原胺化过程
该化合物在合成N-甲基化和N-烷基化胺的还原胺化过程中具有相关性。这些过程使用丰富的地球金属基催化剂,对于生产各种精细化学品和生命科学分子至关重要 (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018)。
光催化氧化研究
已进行了涉及4-甲基-4-硝基戊醛衍生物的光催化氧化研究,以了解醇基转化为醛基的过程。这项研究对催化和环境修复领域至关重要 (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009)。
安全和危害
属性
IUPAC Name |
4-methyl-4-nitropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVAFDALOGXWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483050 | |
| Record name | 4-Methyl-4-nitrovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-nitrovaleraldehyde | |
CAS RN |
57620-49-2 | |
| Record name | 4-Methyl-4-nitrovaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4-nitrovaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

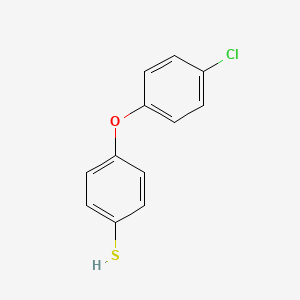
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
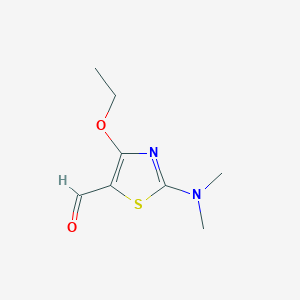
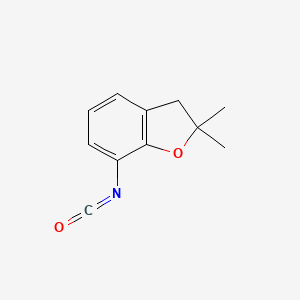
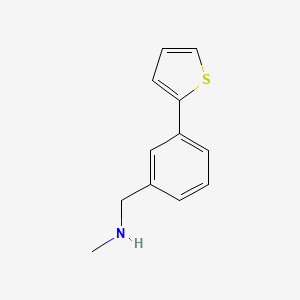
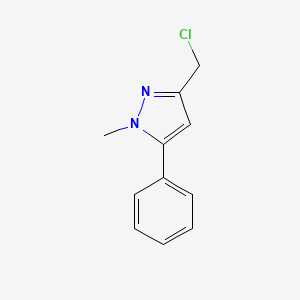
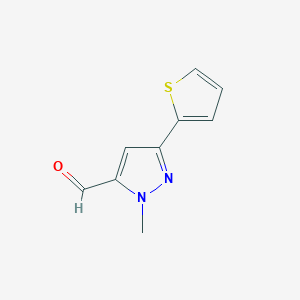
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
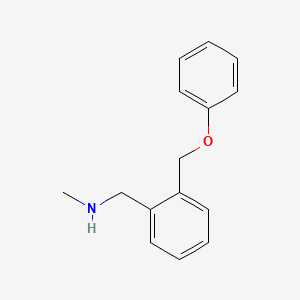
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)